molecular formula C25H30ClN3O B11415411 2-(5-chloro-3-phenyl-1H-indazol-1-yl)-N-(2,3-dimethylcyclohexyl)butanamide CAS No. 1053163-68-0

2-(5-chloro-3-phenyl-1H-indazol-1-yl)-N-(2,3-dimethylcyclohexyl)butanamide

Cat. No.: B11415411
CAS No.: 1053163-68-0
M. Wt: 424.0 g/mol
InChI Key: ZMSFUQNFPBSXPY-UHFFFAOYSA-N
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Description

2-(5-chloro-3-phenyl-1H-indazol-1-yl)-N-(2,3-dimethylcyclohexyl)butanamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chloro-substituted phenyl ring and a dimethylcyclohexyl group, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-3-phenyl-1H-indazol-1-yl)-N-(2,3-dimethylcyclohexyl)butanamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the reaction of the chlorinated indazole with 2,3-dimethylcyclohexylamine under appropriate conditions to form the butanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the indazole core.

    Reduction: Reduction reactions could target the carbonyl group in the butanamide moiety.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: Reduced forms of the butanamide group.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Applications: Potential use in treating diseases due to its biological activity.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(5-chloro-3-phenyl-1H-indazol-1-yl)-N-(2,3-dimethylcyclohexyl)butanamide would depend on its specific biological target. Generally, it may involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-indazole: A simpler indazole derivative with known biological activity.

    5-chloro-2-phenyl-1H-indazole: A closely related compound with a similar structure.

Uniqueness

    Structural Features: The presence of the dimethylcyclohexyl group and the butanamide moiety distinguishes it from other indazole derivatives.

    Biological Activity: Its unique structure may confer distinct pharmacological properties compared to similar compounds.

Properties

CAS No.

1053163-68-0

Molecular Formula

C25H30ClN3O

Molecular Weight

424.0 g/mol

IUPAC Name

2-(5-chloro-3-phenylindazol-1-yl)-N-(2,3-dimethylcyclohexyl)butanamide

InChI

InChI=1S/C25H30ClN3O/c1-4-22(25(30)27-21-12-8-9-16(2)17(21)3)29-23-14-13-19(26)15-20(23)24(28-29)18-10-6-5-7-11-18/h5-7,10-11,13-17,21-22H,4,8-9,12H2,1-3H3,(H,27,30)

InChI Key

ZMSFUQNFPBSXPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1CCCC(C1C)C)N2C3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4

Origin of Product

United States

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